PI-103 vs. LY294002 and Wortmannin: Nanomolar Potency and Functional Superiority in T-ALL Cells
In a direct functional comparison using T-ALL cell lines and patient samples, PI-103 demonstrated greater potency than inhibitors selective only for PI3K (wortmannin, LY294002) or for mTOR (rapamycin). Critically, PI-103 maintained activity against 170-kDa P-glycoprotein-overexpressing multidrug-resistant cells, a context where many inhibitors fail [1].
| Evidence Dimension | Functional anti-proliferative potency in T-ALL cells |
|---|---|
| Target Compound Data | Growth inhibition observed in T-ALL cell lines and patient samples; maintained activity in P-glycoprotein-overexpressing multidrug-resistant cells |
| Comparator Or Baseline | Wortmannin (PI3K-selective), LY294002 (PI3K-selective), rapamycin (mTOR-selective) |
| Quantified Difference | Qualitatively more potent than any single-target comparator; unique retention of activity in drug-resistant cells |
| Conditions | T-ALL cell lines and primary patient samples with constitutive PI3K/Akt/mTOR activation; includes 170-kDa P-glycoprotein overexpressing cells |
Why This Matters
For researchers studying T-ALL or drug-resistant malignancies, PI-103 provides efficacy in contexts where earlier-generation single-target inhibitors lose activity, enabling studies that LY294002 or rapamycin cannot support.
- [1] Chiarini F, Falà F, Tazzari PL, Ricci F, Astolfi A, Pession A, et al. Dual inhibition of class IA phosphatidylinositol 3-kinase and mammalian target of rapamycin as a new therapeutic option for T-cell acute lymphoblastic leukemia. Cancer Res. 2009;69(8):3520-3528. View Source
